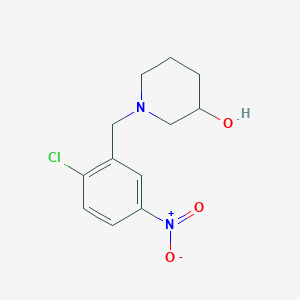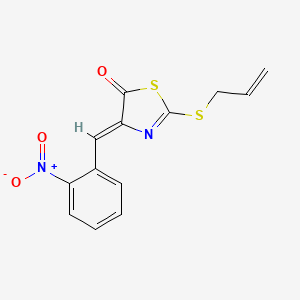![molecular formula C14H23Cl2NO2 B5085180 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, also known as carvedilol, is a beta-blocker medication that is used to treat heart failure and high blood pressure. This compound was first synthesized in 1987, and since then, it has become an important drug in the treatment of cardiovascular diseases. Carvedilol is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. In
Wirkmechanismus
Carvedilol works by blocking the beta-1 and beta-2 receptors in the body. Beta-1 receptors are found mainly in the heart, and their activation increases heart rate and contractility. Beta-2 receptors are found mainly in the lungs, and their activation causes bronchodilation. By blocking these receptors, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It reduces heart rate and contractility, which reduces the workload on the heart and improves heart function. Carvedilol also causes vasodilation, which reduces blood pressure. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying cardiovascular diseases. Carvedilol is also relatively easy to synthesize, which makes it accessible for researchers. However, there are some limitations to the use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in lab experiments. It is a non-selective beta-blocker, which means that it blocks both beta-1 and beta-2 receptors in the body. This can make it difficult to study the specific effects of beta-1 or beta-2 blockade. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has some off-target effects, such as alpha-1 blockade, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride. One area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have antioxidant properties, which may help to protect the brain from oxidative stress. Another area of interest is the potential use of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride in the treatment of cancer. Carvedilol has been shown to have anti-tumor properties in some studies, and further research is needed to explore this potential use. Finally, there is a need for more research on the specific effects of beta-1 and beta-2 blockade, and the potential use of selective beta-blockers in the treatment of cardiovascular diseases.
Synthesemethoden
The synthesis of 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride involves several steps. The starting material is 4-chlorobenzyl cyanide, which is reacted with tert-butylamine to form 1-(tert-butylamino)-4-chlorobenzene. This compound is then reacted with epichlorohydrin to form 1-(tert-butylamino)-3-(4-chlorobenzyl)oxy-2-propanol. Finally, this compound is reacted with hydrochloric acid to form 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride, which is the active ingredient in 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied in scientific research for its use in the treatment of heart failure and high blood pressure. It has been shown to be effective in improving left ventricular function, reducing mortality rates, and improving quality of life in patients with heart failure. Carvedilol has also been shown to be effective in reducing blood pressure in patients with hypertension. In addition, 1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride has been studied for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-14(2,3)16-8-13(17)10-18-9-11-4-6-12(15)7-5-11;/h4-7,13,16-17H,8-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWHPJIUDCOFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methylpentanoic acid](/img/structure/B5085119.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085145.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)
![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![methyl 4-(4-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5085164.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)



![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)